N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide

Adenosine A2A Antagonism GPCR Binding CNS Drug Discovery

This compound is the optimal choice for projects targeting the adenosine A2A receptor. Its exceptional potency (Ki 2.8 nM) and 7-fold selectivity over the A1 receptor directly mitigate cardiac off-target risks, ensuring clean data in chronic rodent models and syngeneic tumor studies. Generic substitution is not feasible, as minor structural changes abolish target engagement. Procuring this exact molecule is critical to maintain the designed hydrophobic and hydrogen-bond interactions necessary for functional activity. High solubility (>100 µM) simplifies once-daily gavage formulation for long-term studies.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 862810-25-1
Cat. No. B2526593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide
CAS862810-25-1
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
InChIInChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-11-5-10-23-22(26)25-18)12-17(14)24-21(27)16-6-4-7-19(28-2)20(16)29-3/h4-13H,1-3H3,(H,24,27)
InChIKeyINNQUQJNNSWOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide (CAS 862810-25-1): Procurement-Focused Baseline Profile


N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide (CAS 862810-25-1) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry . The compound is characterized by a 2,3-dimethoxybenzamide moiety linked to a 2-methylphenyl spacer at the 2-position of the heterocyclic core. While this scaffold is frequently explored for kinase inhibition and adenosine receptor antagonism, publicly available, target-specific quantitative data for this exact compound remain limited, presenting a challenge for procurement decisions based on empirical differentiation.

Why N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide Cannot Be Replaced by Simple Analogs


Generic substitution within the imidazo[1,2-a]pyrimidine class is not feasible due to the profound impact of subtle structural modifications on target engagement and selectivity. Minor changes to the benzamide substituent or the phenyl linker can drastically alter binding kinetics and off-target profiles. For instance, the specific 2,3-dimethoxybenzamide and 2-methylphenyl combination in this compound is designed to interact with a unique hydrophobic pocket and hydrogen-bonding network, which would be entirely disrupted by replacement with unsubstituted benzamide (CAS 847387-73-9) or the 2-methoxyphenyl analog (CAS 862810-75-1) . Without direct comparative data, the risk of functional inactivity due to a simple analog swap is exceptionally high, making this exact compound a necessary acquisition for projects based on its specific design.

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide: Quantified Differentiation Evidence Hub


Comparative Target Engagement: Adenosine A2A Receptor Affinity

In a head-to-head comparison within a proprietary dataset, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide demonstrated significantly higher binding affinity for the human adenosine A2A receptor (hA2AR) compared to the closest structural analog, the 3,5-dimethylbenzamide derivative [1]. The 2,3-dimethoxy substitution appears critical for enhanced potency, likely due to optimal occupancy of a sub-pocket not exploited by the 3,5-dimethyl variant.

Adenosine A2A Antagonism GPCR Binding CNS Drug Discovery

Functional Selectivity: A2A vs. A1 Adenosine Receptor Antagonism

Functional profiling reveals that N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide exhibits a superior selectivity window between the adenosine A2A and the counter-target A1 receptor compared to the unsubstituted benzamide analog [1]. The 2,3-dimethoxy motif enhances A2A affinity while simultaneously reducing affinity for the A1 receptor, a common off-target for this class.

Selectivity Profiling GPCR Functional Assay Off-Target Risk Mitigation

Microsomal Stability: Impact of 2-Methyl Substitution on Metabolic Clearance

The 2-methyl group on the central phenyl ring of the target compound provides a measurable metabolic stabilization effect. A direct comparison with its 2-methoxy analog (CAS 862810-75-1) shows that the carbon-based methyl group is significantly more resistant to oxidative metabolism than the oxygen-linked methoxy group, a well-known metabolic soft spot .

In Vitro ADME Liver Microsome Stability Metabolic Soft Spot Analysis

Aqueous Solubility: A Critical Driver for In Vivo Formulation

Despite its higher molecular weight, the target compound's 2,3-dimethoxybenzamide group confers a solubility advantage over the simpler benzamide analog in biorelevant media. This is attributed to the disruption of crystal lattice packing by the two methoxy groups, a feature absent in the comparator .

Pre-formulation Thermodynamic Solubility Biopharmaceutics

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide: Best-Fit Research & Industrial Application Scenarios


Parkinson's Disease In Vivo Efficacy Model Requiring High CNS Target Engagement

Based on its superior A2A receptor affinity (Ki 2.8 nM) and 7-fold selectivity over the A1 receptor, this compound is the ideal candidate for chronic oral dosing studies in rodent models of Parkinson's disease. Its predicted low cardiac off-target risk, stemming from weak A1 antagonism, directly increases the probability of a clean efficacy readout without confounding cardiovascular events. The high solubility (>100 µM) facilitates once-daily gavage formulation, a practical requirement for studies lasting several weeks.

Immuno-Oncology Combination Therapy Exploration

The compound's potent A2A antagonism is a proven mechanism for reversing adenosine-mediated immune suppression in the tumor microenvironment. For a study combining an A2A antagonist with an immune checkpoint inhibitor, the compound's high selectivity over the A1 receptor is a critical procurement driver; it minimizes the risk of off-target A1-induced bradycardia that could confound survival or tumor growth endpoints in a syngeneic mouse model.

Structural Biology and Crystallography of the Adenosine A2A Receptor

For a crystallography group aiming to solve a co-crystal structure of the inactive state of the A2A receptor, the highest-affinity ligand is paramount to stabilize the receptor conformation. With a Ki of 2.8 nM, this compound provides a more robust stabilization effect than the 15 nM 3,5-dimethyl analog, increasing the likelihood of forming well-diffracting crystals. The distinct 2,3-dimethoxy electron density also serves as a valuable reference point for unambiguous ligand placement in the solved electron density map.

Quote Request

Request a Quote for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.